3-(1-methanesulfonylpiperidin-4-yl)propenoic Acid

Description

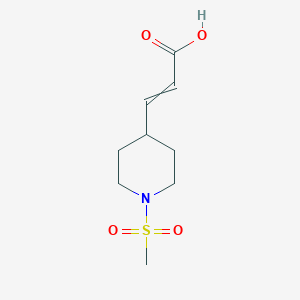

3-(1-Methanesulfonylpiperidin-4-yl)propenoic Acid is an organic compound that features a piperidine ring substituted with a methanesulfonyl group and a propenoic acid moiety

Properties

CAS No. |

833491-33-1 |

|---|---|

Molecular Formula |

C9H15NO4S |

Molecular Weight |

233.29 g/mol |

IUPAC Name |

3-(1-methylsulfonylpiperidin-4-yl)prop-2-enoic acid |

InChI |

InChI=1S/C9H15NO4S/c1-15(13,14)10-6-4-8(5-7-10)2-3-9(11)12/h2-3,8H,4-7H2,1H3,(H,11,12) |

InChI Key |

ZVGAQNSWHWKQDN-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methanesulfonylpiperidin-4-yl)propenoic Acid typically involves the reaction of piperidine derivatives with methanesulfonyl chloride under basic conditions. The propenoic acid moiety can be introduced through various methods, including the use of acrylate derivatives. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methanesulfonylpiperidin-4-yl)propenoic Acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or sulfides. Substitution reactions can result in a variety of functionalized piperidine derivatives .

Scientific Research Applications

3-(1-Methanesulfonylpiperidin-4-yl)propenoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-methanesulfonylpiperidin-4-yl)propenoic Acid involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

3-(4-Methylpiperazin-1-yl)propanoic Acid: Similar in structure but with a methylpiperazine ring instead of a methanesulfonylpiperidine ring.

3-(1-Benzylpiperidin-4-yl)propenoic Acid: Contains a benzyl group instead of a methanesulfonyl group.

Uniqueness

3-(1-Methanesulfonylpiperidin-4-yl)propenoic Acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Biological Activity

3-(1-Methanesulfonylpiperidin-4-yl)propenoic acid, a compound with potential therapeutic applications, has garnered attention due to its biological activity, particularly in cancer research and treatment. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a propenoic acid moiety linked to a methanesulfonyl-substituted piperidine. This unique structure contributes to its ability to interact with various biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- Targeting Mutant Proteins : The compound has shown effectiveness in binding to various mutant proteins associated with cancer, which may contribute to its antitumor activity.

- Inducing Apoptosis : Studies suggest that it may promote apoptosis in cancer cells, which is crucial for inhibiting tumor growth .

- Cell Cycle Inhibition : It has been noted for its ability to inhibit cell cycle progression in certain cancer cell lines, making it a candidate for further development as an anticancer agent .

Antitumor Efficacy

Table 1 summarizes the antitumor efficacy of this compound in various cancer models:

Case Studies and Clinical Implications

Case studies have highlighted the potential of this compound in clinical settings:

- Leukemia Treatment : In a clinical candidate study, the compound was evaluated alongside other agents for its ability to induce differentiation and apoptosis in leukemia cells. Results indicated promising activity that warrants further investigation .

- Combination Therapies : Preliminary studies suggest that combining this compound with existing chemotherapy agents may enhance therapeutic outcomes, particularly in resistant cancer types .

Research Findings

Recent findings emphasize the compound's potential as a targeted therapy:

- Binding Affinity : Interaction studies reveal that this compound can effectively bind to specific biological targets involved in tumor proliferation, indicating its potential as a selective therapeutic agent .

- Pharmacokinetics : Early pharmacokinetic studies suggest favorable absorption and distribution profiles, making it suitable for oral administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.